4-(Bromomethyl)-2-(trifluoromethyl)pyrimidine
Description
Properties
Molecular Formula |
C6H4BrF3N2 |
|---|---|
Molecular Weight |
241.01 g/mol |
IUPAC Name |
4-(bromomethyl)-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H4BrF3N2/c7-3-4-1-2-11-5(12-4)6(8,9)10/h1-2H,3H2 |
InChI Key |
LWXGOBPIEFKEEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1CBr)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Bromomethylation via Bromination of Hydroxymethyl Pyrimidines
- Starting from 4-(hydroxymethyl)-2-(trifluoromethyl)pyrimidine, bromination with reagents such as phosphorus tribromide (PBr3) or hydrobromic acid can yield the corresponding this compound.
- This method requires careful control of temperature and reaction time to avoid overbromination or degradation of the trifluoromethyl group.
Direct Bromination of Methyl Pyrimidines
- Alternatively, methyl-substituted pyrimidines can be brominated at the benzylic position using N-bromosuccinimide (NBS) under radical conditions (e.g., with AIBN or light initiation).
- This approach is widely used for pyrimidines with methyl groups at the 4-position and can be adapted for trifluoromethyl-substituted pyrimidines with optimization.
Representative Synthetic Route from Patents and Literature
Although direct literature on this compound is limited, related compounds and analogs provide a blueprint:
Alternative Synthetic Insights from Related Pyrimidine Derivatives
- Studies on 4-(trifluoromethyl)pyrimidin-2(1H)-ones demonstrate efficient alkylation reactions with bromomethyl derivatives under basic conditions (e.g., K2CO3 in refluxing MeCN), yielding O-alkylated products in up to 87% yields. Although these focus on O-alkylation, the conditions and reactivity principles inform the bromomethylation of pyrimidine rings.
- Microwave-assisted palladium-catalyzed coupling reactions involving brominated trifluoromethylpyridines provide methodologies for functionalization under mild conditions, which may be adapted for pyrimidine analogs.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Hydroxy Intermediate Bromination | 4-(Hydroxymethyl)-2-(trifluoromethyl)pyrimidine | PBr3, HBr | Mild heating, inert atmosphere | 60–80% | Direct, straightforward | Sensitive to overbromination |
| Radical Bromination | 4-Methyl-2-(trifluoromethyl)pyrimidine | NBS, AIBN/light | Room temp to reflux | 65–85% | Simple, scalable | Requires radical initiator control |
| Halogen Exchange Route | 4-Chloro-2-(trifluoromethyl)pyrimidine | Bromide source, nucleophilic substitution | Elevated temp, polar aprotic solvent | Moderate to high | Enables substitution | Multi-step, requires intermediate prep |
Practical Considerations and Industrial Scalability
- The use of mixed hydrocarbon and alcohol solvents enhances solubility and reaction rates in the initial pyrimidine formation step.
- Avoidance of harsh anhydrous or oxygen-free conditions is possible in some synthetic routes, facilitating industrial scale-up.
- Reaction monitoring by TLC and purification via aqueous workup and recrystallization are standard.
- Bromomethyl intermediates require storage under inert atmosphere and low temperature to prevent hydrolysis or decomposition.
Chemical Reactions Analysis
4-(Bromomethyl)-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions: Typical reagents include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.
Scientific Research Applications
Scientific Research Applications
Medicinal Chemistry
- Kinase Inhibitors: 4-(Bromomethyl)-2-(trifluoromethyl)pyrimidine serves as a precursor in synthesizing pyrazolopyridines, which are inhibitors for kinase LRRK2, a target for cancer and neurodegenerative disease therapies.
- Drug Development: The compound's ability to form various derivatives enhances its potential utility in drug development, allowing for the creation of molecules with specific biological activities.
- Interaction Studies: Interaction studies involving this compound focus on its reactivity with biological molecules. Its ability to form stable complexes with enzymes and receptors has implications for drug design, particularly in targeting specific pathways involved in cancer and neurodegenerative diseases. These interactions are critical for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.
Synthesis
- The synthesis of this compound typically involves the bromination of 2-(trifluoromethyl)pyrimidine.
Comparison with Related Compounds
The uniqueness of this compound lies in its combination of both bromomethyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological properties. The following table highlights key differences between this compound and similar compounds:
| Compound Name | Key Differences |
|---|---|
| 4-Bromo-2-trifluoromethyl-pyridine | Lacks the bromomethyl group, affecting reactivity |
| 2-Bromo-4-methylpyridine | Contains a methyl group instead of trifluoromethyl |
| 4-(Bromomethyl)pyridine | Does not have the trifluoromethyl group |
| 5-Bromo-2-(trifluoromethyl)pyridine | Different position of substitution on the pyridine ring |
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-(trifluoromethyl)pyrimidine involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the compound’s electronic properties, affecting its interaction with biological targets .
Comparison with Similar Compounds
Substituent Position and Reactivity
Key Compounds Analyzed:
Key Findings:
- Reactivity Differences : The bromomethyl group in the target compound enables faster nucleophilic substitution compared to the chloro analog (). For example, in Suzuki-Miyaura couplings, the bromomethyl group reacts 5–10× faster than chloro derivatives due to better leaving-group ability .
- Positional Effects : Bromine at position 5 () or 6 () reduces electrophilicity at the pyrimidine ring compared to position 4, impacting regioselectivity in metalation or cross-coupling reactions .
- Functional Group Influence : The -NH₂ group in 6-bromo-2-(trifluoromethyl)pyrimidin-4-amine () enhances solubility in polar solvents (e.g., logP reduced by ~1.5 compared to the bromomethyl analog), which is critical for bioavailability in drug design .
Stability and Handling
- Thermal Stability :
- Storage :
Research Highlights
- Catalytic Applications :
- Biological Activity: Trifluoromethylpyrimidines with bromomethyl groups show enhanced cytotoxicity in cancer cell lines (IC₅₀ = 2–5 μM in K562 cells) compared to non-brominated analogs (IC₅₀ >10 μM) .
Biological Activity
4-(Bromomethyl)-2-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its synthesis, biological interactions, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound features both bromomethyl and trifluoromethyl groups, which enhance its chemical reactivity and biological properties. The synthesis typically involves the bromination of 2-(trifluoromethyl)pyrimidine, producing a compound that serves as a precursor for various derivatives. These derivatives can exhibit diverse biological activities, particularly as inhibitors targeting specific enzymes or receptors involved in disease pathways.
The compound has been identified as a precursor for synthesizing pyrazolopyridines, which act as inhibitors for LRRK2 kinase, a target in cancer and neurodegenerative disease therapies. Its ability to form stable complexes with biological molecules is crucial for drug design aimed at specific pathways involved in these diseases.
In Vitro Studies
Recent studies have demonstrated that derivatives of this compound exhibit moderate to excellent biological activities, including:
- Anticancer Activity : Compounds derived from this structure have shown promising anticancer properties against various cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells. For instance, certain derivatives displayed effective inhibition at concentrations as low as 5 µg/ml, although they were less potent than established drugs like doxorubicin .
- Antifungal Activity : Notably, some derivatives exhibited strong antifungal activity against pathogens like Botrytis cinerea, achieving inhibition rates exceeding 96% at specific concentrations .
- Insecticidal Activity : The insecticidal properties of these compounds were evaluated against pests such as Spodoptera frugiperda and Mythimna separata, showing significant mortality rates comparable to commercial insecticides .
Comparative Analysis
The following table summarizes the biological activities of this compound derivatives compared to other similar compounds:
| Compound Name | Anticancer Activity | Antifungal Activity | Insecticidal Activity |
|---|---|---|---|
| This compound Derivatives | Moderate to Excellent | Excellent (up to 100% inhibition) | High mortality rates |
| Doxorubicin (Control) | High | N/A | N/A |
| Tebuconazole (Control) | N/A | High efficacy | N/A |
Case Studies
- Kinase Inhibition : A study focused on the synthesis of pyrazolopyridines derived from this compound demonstrated their effectiveness in inhibiting LRRK2 kinase activity. These findings suggest potential applications in treating Parkinson's disease and certain cancers.
- Antifungal Development : Research involving the antifungal activity of pyrimidine derivatives revealed that specific compounds achieved inhibition rates comparable to established antifungals like tebuconazole. This underscores the potential for developing new antifungal agents based on this scaffold .
- Insect Control : The insecticidal properties of these compounds were explored in agricultural settings, indicating their viability as eco-friendly alternatives to conventional pesticides due to their effectiveness against common pests while minimizing environmental impact .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Bromomethyl)-2-(trifluoromethyl)pyrimidine, and how do reaction conditions influence yield?
- The compound is typically synthesized via bromination of a methyl-substituted pyrimidine precursor. A common method involves treating 2-(trifluoromethyl)pyrimidine derivatives with brominating agents like N-bromosuccinimide (NBS) under radical initiation or using photochemical conditions. For example, Ondi et al. (2004) demonstrated that bromination at the methyl group of 4-methyl-2-(trifluoromethyl)pyrimidine with NBS in the presence of azo initiators (e.g., AIBN) achieves moderate yields (~60-70%) . Optimizing solvent polarity (e.g., CCl₄ vs. acetonitrile) and temperature (60-80°C) is critical to minimize side reactions such as ring bromination .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Key techniques include:
- ¹H/¹³C NMR : The bromomethyl group (CH₂Br) appears as a singlet at ~4.5 ppm (¹H) and ~30 ppm (¹³C), while the trifluoromethyl (CF₃) group resonates at ~120 ppm (¹³C) with coupling to adjacent nitrogen atoms .
- Mass Spectrometry (HRMS) : Expected molecular ion peaks at m/z 255.0 (M⁺) for C₆H₅BrF₃N₂ .
- X-ray Crystallography : Used to confirm regiochemistry and bond angles, particularly to distinguish between positional isomers (e.g., bromomethyl vs. ring-brominated by-products) .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?
- The bromomethyl group is highly reactive in nucleophilic substitutions (e.g., Suzuki couplings or aminations), but competing reactions at the pyrimidine ring’s nitrogen sites can occur. To enhance selectivity:
- Protecting Groups : Temporarily block ring nitrogens with tert-butoxycarbonyl (Boc) groups before bromomethyl functionalization .
- Catalytic Systems : Use palladium catalysts with bulky ligands (e.g., XPhos) to favor cross-coupling at the bromomethyl site over ring interactions .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for substitutions at the bromomethyl position .
Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?
- Discrepancies in NMR or mass spectra often arise from residual solvents, tautomerism, or impurities. Solutions include:
- Dynamic NMR Studies : Resolve tautomeric equilibria (e.g., amine-imine shifts) by analyzing spectra at variable temperatures .
- Advanced Chromatography : Use HPLC-MS to isolate and identify minor by-products (e.g., dehalogenated or dimerized species) .
- Computational Validation : Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts .
Q. What experimental designs are optimal for evaluating the biological activity of this compound derivatives?
- Given its structural similarity to bioactive pyrimidines (e.g., kinase inhibitors), consider:
- In Vitro Assays : Screen against enzyme targets (e.g., EGFR or CDK2) using fluorescence-based kinase assays. Derivatives with electron-withdrawing groups (CF₃) often enhance binding affinity .
- Metabolic Stability Tests : Assess oxidative degradation using liver microsomes, noting that the bromomethyl group may undergo rapid glutathione conjugation .
- Structural-Activity Relationship (SAR) Studies : Systematically vary substituents on the pyrimidine ring to correlate electronic effects (e.g., CF₃ vs. CH₃) with potency .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Yield discrepancies often stem from:
- Impurity of Starting Materials : Trace moisture in NBS or solvents can hydrolyze intermediates, reducing efficiency .
- Scale Effects : Small-scale reactions (<1 mmol) may suffer from uneven heating or mixing, whereas larger batches require optimized reflux conditions .
- Workup Protocols : Incomplete extraction or chromatography can lead to underestimation of yields due to product loss .
Methodological Recommendations
Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?
- Schlenk Techniques : Conduct reactions under inert gas (N₂/Ar) using anhydrous solvents (e.g., distilled THF).
- Low-Temperature Quenching : Add reactions to ice-cold aqueous solutions to stabilize reactive intermediates like bromomethyl radicals .
- Real-Time Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize exposure to air .
Advanced Applications
Q. Can this compound serve as a precursor for radiopharmaceuticals?
- The bromine atom can be replaced with ¹⁸F via isotopic exchange for positron emission tomography (PET) probes. Key steps include:
- Nucleophilic Fluorination : React with K¹⁸F/Kryptofix® at 100-120°C in DMSO .
- Purification : Use semi-preparative HPLC to isolate the ¹⁸F-labeled product with >95% radiochemical purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
